

An In-depth Technical Guide to Diiodoacetylene (CAS Number 624-74-8)

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Compound of Interest

Compound Name: Diiodoacetylene

Cat. No.: B13749442

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetylene (C_2I_2) is a linear, volatile, white solid organoiodine compound with the CAS number 624-74-8. While it is a powerful building block in organic synthesis and a notable halogen bond donor in supramolecular chemistry, its inherent instability and high toxicity necessitate careful handling. This technical guide provides a comprehensive overview of **diiodoacetylene**, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and safety information. The content is specifically curated for researchers, scientists, and drug development professionals who may consider its use in synthetic applications.

Chemical and Physical Properties

Diiodoacetylene is characterized by a simple, linear structure ($I-C\equiv C-I$) as confirmed by X-ray crystallography.[1] It is known for its high volatility and solubility in organic solvents.[2] However, it is a shock, heat, and friction-sensitive compound, known to explode at temperatures above 80 °C.[2]

Table 1: Physical and Chemical Properties of **Diiodoacetylene**

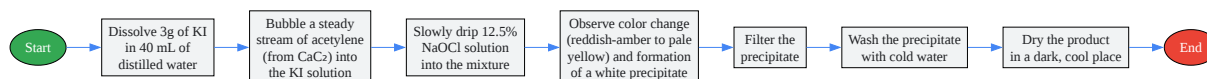
Property	Value	Reference(s)
CAS Number	624-74-8	[2]
Molecular Formula	C ₂ I ₂	[2]
Molar Mass	277.831 g/mol	[2]
Appearance	White, volatile solid	[2]
Density	3.43 g/cm ³	[2]
Melting Point	73 - 81.5 °C	[3][4]
Boiling Point	190.4 °C at 760 mmHg	[3][4]
Flash Point	94.1 °C	[4]
Vapor Pressure	0.8 ± 0.4 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.8000 (estimate)	[4]
XLogP3-AA	2	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	0	[4]
Rotatable Bond Count	0	[4]
Exact Mass	277.80895	[4]
Heavy Atom Count	4	[4]
Complexity	46.9	[4]

Synthesis of Diiodoacetylene: Experimental Protocols

Several methods for the synthesis of **diiodoacetylene** have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Calcium Carbide and Sodium Hypochlorite

This method provides a straightforward route to **diiodoacetylene** using readily available starting materials.



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Synthesis of **Diiodoacetylene** from Calcium Carbide

Materials:

- Potassium iodide (KI)
- Distilled water
- Calcium carbide (CaC_2)
- 12.5% Sodium hypochlorite (NaOCl) solution
- Cold water for washing

Procedure:[5]

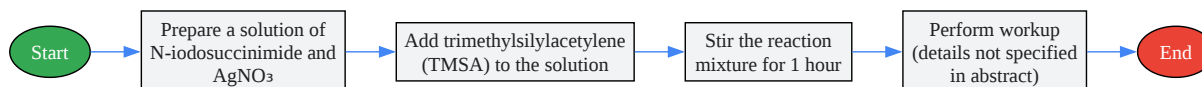
- Dissolve 3 g of potassium iodide in 40 mL of distilled water in a suitable reaction vessel (e.g., a measuring cylinder or a flask equipped with a gas inlet).
- Generate a steady stream of acetylene gas by reacting calcium carbide with water and bubble it through the potassium iodide solution.
- Slowly add a 12.5% solution of sodium hypochlorite dropwise into the bubbling reaction mixture.

- Continue the addition of sodium hypochlorite until the solution, which initially turns reddish-amber and then pale yellow, no longer shows a yellow color upon further addition, and a flocculent white precipitate of **diiodoacetylene** has formed.
- Collect the precipitate by filtration.
- Wash the collected solid with cold water.
- Dry the product in a cardboard box or another container that protects it from light, as **diiodoacetylene** is light-sensitive. Due to its volatility, the container should be covered.

Yield: Approximately 88% with a melting point of 81 °C.[5]

Synthesis from Trimethylsilylacetylene

This modern approach offers a convenient synthesis from a common reagent used in Sonogashira coupling reactions.



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Synthesis of **Diiodoacetylene** from TMSA

Materials:

- Trimethylsilylacetylene (TMSA)
- N-iodosuccinimide (NIS)
- Silver nitrate (AgNO₃)

Procedure: A convenient synthesis of **diiodoacetylene** from trimethylsilylacetylene has been reported.[1] The iodination of TMSA using N-iodosuccinimide and silver nitrate yields **diiodoacetylene** as the sole product after one hour.[1] The full experimental details, including

solvent, stoichiometry, and workup procedure, would need to be consulted from the original publication for replication.

Spectroscopic Data

Spectroscopic characterization is crucial for confirming the identity and purity of **diiodoacetylene**.

Table 2: Spectroscopic Data for **Diiodoacetylene**

Spectroscopy Type	Characteristic Peaks / Data	Reference(s)
^{13}C NMR	No specific chemical shift values are readily available in the searched literature.	
^1H NMR	As diiodoacetylene contains no hydrogen atoms, it is not observable by ^1H NMR spectroscopy.	
Mass Spectrometry (GC-MS)	m/z top peak: 278; 2nd highest: 151; 3rd highest: 127	[6]
FT-IR Spectroscopy	No specific peak values are readily available in the searched literature. For the parent molecule, acetylene, characteristic IR absorptions are observed around 733, 3279, and 3294 cm^{-1} .	[7]
Raman Spectroscopy	The vibrational spectrum has been studied, but specific peak values are not detailed in the initial search results.	[8]

Reactivity and Applications

Halogen Bonding

Diiodoacetylene is a potent ditopic halogen bond donor.^{[1][2]} The iodine atoms possess a region of positive electrostatic potential (a σ -hole) which can interact with Lewis bases. This property has been exploited in crystal engineering and supramolecular chemistry to form co-crystals with various halogen bond acceptors, such as nitrogen-containing heterocycles and metal-cyanide complexes.^{[9][10]}

Diiodoacetylene as a Halogen Bond Donor

Role in Organic Synthesis

As a highly functionalized C₂ building block, **diiodoacetylene** has potential in organic synthesis, although its instability can be a limiting factor. It can be used in cross-coupling reactions to introduce an ethynediyl unit into more complex molecules. Its derivatives have been used to create diacetylene-containing peptide building blocks.

Biological Activity and Relevance to Drug Development

Currently, there is no readily available scientific literature detailing any specific biological activity of **diiodoacetylene** or its involvement in cellular signaling pathways. Searches for its application in medicinal chemistry or as a therapeutic agent have not yielded any results. While the acetylene group itself is a structural feature in some approved drugs, **diiodoacetylene's** high reactivity and toxicity likely preclude its direct use in drug development.^[11] However, its utility as a synthetic intermediate could be relevant for the synthesis of complex molecules that may have biological applications.

Safety and Handling

Diiodoacetylene is an extremely toxic and hazardous material.

Table 3: Safety Information for **Diiodoacetylene**

Hazard	Description	Reference(s)
Explosive Hazard	Sensitive to shock, heat, and friction. Explodes above 80 °C.	[2]
Toxicity	Highly volatile and toxic by inhalation. Vapors are irritating to the eyes and mucous membranes. No specific LD50 data is readily available.	[4]
Handling Precautions	Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust or vapors.	[12]
Storage	Store in a cool, dark, and dry place, away from heat, sources of ignition, and incompatible materials.	[5]

Given the lack of specific cytotoxicity data for **diiodoacetylene**, it is prudent to consider data for related haloalkanes, which are known to exhibit in vitro and in vivo toxicity, including hepatotoxicity and genotoxicity.[13][14]

Conclusion

Diiodoacetylene (CAS 624-74-8) is a compound of significant interest in the fields of organic synthesis and supramolecular chemistry due to its unique structure and reactivity. Its role as a potent halogen bond donor makes it a valuable tool in crystal engineering. However, its application is tempered by its inherent instability and high toxicity. This guide has provided a detailed overview of its properties, synthesis, and safety considerations to inform researchers and professionals who may work with this challenging yet potentially useful molecule. The absence of known biological activity suggests its primary relevance to drug development is as a

synthetic precursor rather than a pharmacologically active agent itself. Extreme caution and adherence to strict safety protocols are paramount when handling **diiodoacetylene**.

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